molecular formula C15H16ClN3O B7512222 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

Cat. No. B7512222
M. Wt: 289.76 g/mol
InChI Key: AKLTXFUWNFVOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea binds to the heme group of sGC, which prevents the activation of the enzyme by NO. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of the NO signaling pathway.
Biochemical and Physiological Effects:
The inhibition of sGC by 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several biochemical and physiological effects. Inhibition of sGC leads to a decrease in cGMP levels, which results in a decrease in vasodilation, neurotransmission, and immune regulation. This can lead to a decrease in blood pressure, a decrease in inflammation, and a decrease in cognitive function. However, the exact biochemical and physiological effects of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea may vary depending on the specific disease being studied.

Advantages and Limitations for Lab Experiments

1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the NO signaling pathway. Another advantage is that it has shown promising results in preclinical studies as a potential treatment for various diseases. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability and pharmacokinetic properties, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to further elucidate the mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea and its effects on the NO signaling pathway. Another direction is to study the potential therapeutic applications of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the pharmacokinetic properties of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea to improve its bioavailability and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 4-chloro-2-methylphenyl isocyanate with 1-(4-pyridinyl) ethylamine. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10-9-13(16)3-4-14(10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLTXFUWNFVOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea

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